![molecular formula C17H17NO3S B2935494 1,2,3,4-Tetrahydronaphthalene-1-one O-tosyl oxime CAS No. 6339-09-9](/img/structure/B2935494.png)
1,2,3,4-Tetrahydronaphthalene-1-one O-tosyl oxime
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Description
1,2,3,4-Tetrahydronaphthalene-1-one O-tosyl oxime , also known as tetralin oxime , is a chemical compound with the molecular formula C₁₀H₁₂N₂O₂S . It is a partially hydrogenated derivative of naphthalene. Tetralin oxime appears as a colorless liquid and is used as a hydrogen-donor solvent .
Synthesis Analysis
Tetralin oxime can be synthesized through various methods. One notable approach is the Darzens tetralin synthesis , named after Auguste Georges Darzens. In this reaction, derivatives are prepared by intramolecular electrophilic aromatic substitution of a 1-aryl-pent-4-ene using concentrated sulfuric acid. The resulting tetralin derivatives exhibit interesting properties and applications .
Molecular Structure Analysis
The molecular formula of tetralin oxime is C₁₀H₁₂ . It consists of a bicyclic structure, being a partially hydrogenated derivative of naphthalene. The 3D structure of tetralin oxime can be visualized using computational tools .
Chemical Reactions Analysis
Tetralin oxime serves as a hydrogen-donor solvent . It is used in processes such as coal liquefaction , where it acts as a source of hydrogen (H₂) that is transferred to the coal. The partially hydrogenated coal becomes more soluble due to the presence of tetralin. Additionally, tetralin has been employed in the laboratory synthesis of hydrogen bromide .
Physical And Chemical Properties Analysis
properties
IUPAC Name |
[(Z)-3,4-dihydro-2H-naphthalen-1-ylideneamino] 4-methylbenzenesulfonate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO3S/c1-13-9-11-15(12-10-13)22(19,20)21-18-17-8-4-6-14-5-2-3-7-16(14)17/h2-3,5,7,9-12H,4,6,8H2,1H3/b18-17- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DTDCYVFTPDCUOC-ZCXUNETKSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)ON=C2CCCC3=CC=CC=C32 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)O/N=C\2/CCCC3=CC=CC=C32 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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